
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a benzindene core and several functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzindene core, followed by the introduction of the ethoxyimino and N-1-methylethyl-2-propylamino groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted benzindene compounds.
Scientific Research Applications
3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, such as acting as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene
- 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene sulfate
Uniqueness
Compared to similar compounds, 3-(2-(N-1-Methylethyl-2-propylamino)ethoxyimino)-2,3-dihydro-1H-benz(e)indene hydrochloride exhibits unique properties, such as enhanced solubility and stability due to the presence of the hydrochloride salt. These characteristics make it more suitable for certain applications, particularly in the pharmaceutical industry.
Properties
CAS No. |
157596-30-0 |
|---|---|
Molecular Formula |
C21H29ClN2O |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[2-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxyethyl]-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2O.ClH/c1-15(2)23(16(3)4)13-14-24-22-21-12-11-19-18-8-6-5-7-17(18)9-10-20(19)21;/h5-10,15-16H,11-14H2,1-4H3;1H/b22-21-; |
InChI Key |
RXORLHLSZZLIJR-SVXKRPBISA-N |
Isomeric SMILES |
CC(C)N(CCO/N=C\1/CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
Canonical SMILES |
CC(C)N(CCON=C1CCC2=C1C=CC3=CC=CC=C23)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


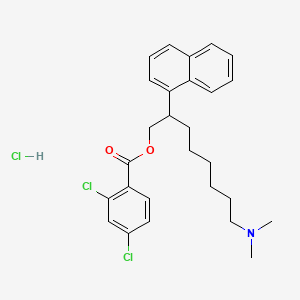

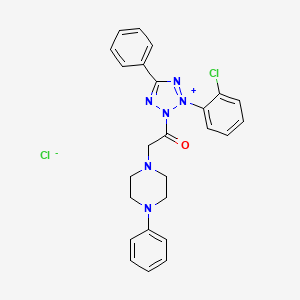

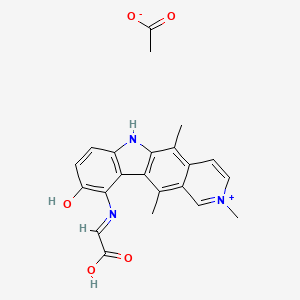
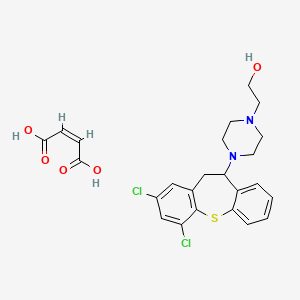



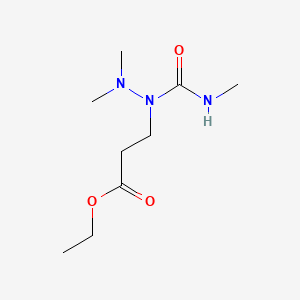
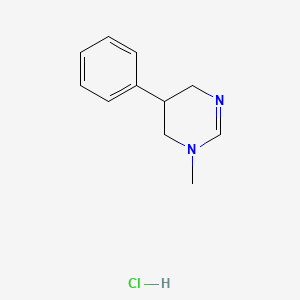

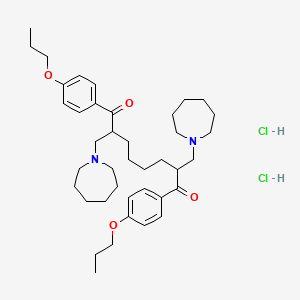
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
